![molecular formula C11H11BrO5 B14349040 [2-(4-Bromophenoxy)ethyl]propanedioic acid CAS No. 90296-21-2](/img/structure/B14349040.png)
[2-(4-Bromophenoxy)ethyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Bromophenoxy)ethyl]propanedioic acid: is an organic compound with the molecular formula C11H11BrO4. It is a derivative of propanedioic acid, featuring a bromophenoxy group attached to the ethyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromophenoxy)ethyl]propanedioic acid typically involves the reaction of 4-bromophenol with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like acetone or ethanol. The intermediate product is then subjected to acidic hydrolysis to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(4-Bromophenoxy)ethyl]propanedioic acid can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, targeting the carbonyl groups.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(4-Bromophenoxy)ethyl]propanedioic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used in the preparation of various derivatives.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in biochemical assays.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of [2-(4-Bromophenoxy)ethyl]propanedioic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
- [2-(4-Chlorophenoxy)ethyl]propanedioic acid
- [2-(4-Methylphenoxy)ethyl]propanedioic acid
- [2-(4-Fluorophenoxy)ethyl]propanedioic acid
Comparison: Compared to its analogs, [2-(4-Bromophenoxy)ethyl]propanedioic acid exhibits unique reactivity due to the presence of the bromine atom. This halogen imparts distinct electronic and steric effects, influencing the compound’s chemical behavior and potential applications. The bromine atom also enhances the compound’s ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
90296-21-2 |
|---|---|
Formule moléculaire |
C11H11BrO5 |
Poids moléculaire |
303.11 g/mol |
Nom IUPAC |
2-[2-(4-bromophenoxy)ethyl]propanedioic acid |
InChI |
InChI=1S/C11H11BrO5/c12-7-1-3-8(4-2-7)17-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,13,14)(H,15,16) |
Clé InChI |
WKNLVAFBHNNWQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCC(C(=O)O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



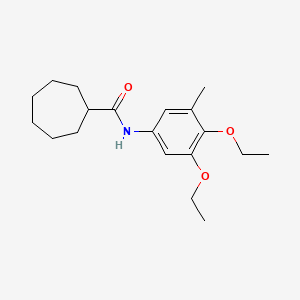
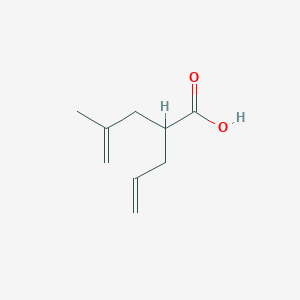
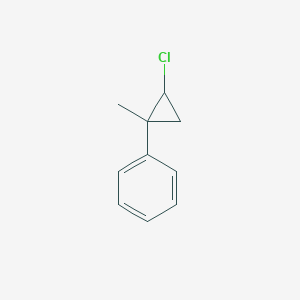
![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)



![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
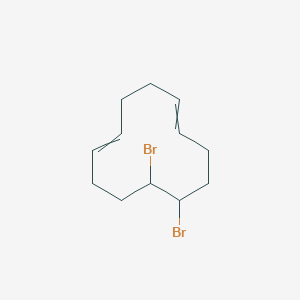

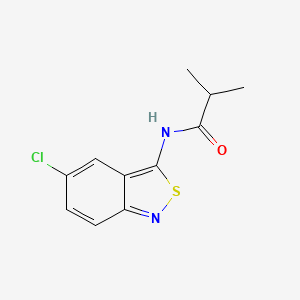
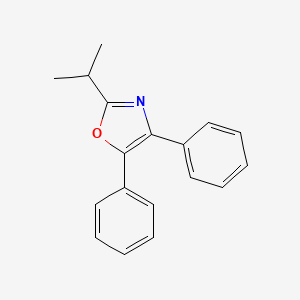
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
